molecular formula C7H17IS B14442067 Isoamyldimethylsulfonium iodide CAS No. 73927-17-0

Isoamyldimethylsulfonium iodide

Cat. No.: B14442067
CAS No.: 73927-17-0
M. Wt: 260.18 g/mol
InChI Key: VSLAGDVHGPDWLE-UHFFFAOYSA-M
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Description

Isoamyldimethylsulfonium iodide is an organosulfur compound that belongs to the class of sulfonium salts. These compounds are characterized by a positively charged sulfur atom bonded to three organic groups and an iodide anion. This compound is particularly interesting due to its applications in organic synthesis, especially in the formation of epoxides and other cyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoamyldimethylsulfonium iodide can be synthesized through the reaction of isoamyl alcohol with dimethyl sulfide in the presence of an iodinating agent such as iodine or hydroiodic acid. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired sulfonium salt after purification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: Isoamyldimethylsulfonium iodide undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of various sulfonium derivatives.

    Oxidation Reactions: The sulfur atom in the sulfonium salt can be oxidized to form sulfoxides or sulfones.

    Cyclization Reactions: this compound is commonly used in the Corey-Chaykovsky reaction to form epoxides from aldehydes or ketones.

Common Reagents and Conditions:

    Nucleophiles: Such as halides, cyanides, and thiolates for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Bases: Such as sodium hydroxide or potassium tert-butoxide for cyclization reactions.

Major Products:

    Epoxides: Formed through the Corey-Chaykovsky reaction.

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Various Sulfonium Derivatives: Formed through substitution reactions.

Scientific Research Applications

Isoamyldimethylsulfonium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of epoxides and other cyclic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its versatility in chemical transformations.

Mechanism of Action

The mechanism by which isoamyldimethylsulfonium iodide exerts its effects involves the formation of a sulfonium ylide intermediate. This intermediate can undergo nucleophilic attack by various electrophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

    Trimethylsulfonium Iodide: Another sulfonium salt with similar reactivity but different steric properties.

    Dimethylsulfoxonium Iodide: Used in similar reactions but has different oxidation states and reactivity.

    Ethylmethylsulfonium Iodide: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.

Uniqueness: Isoamyldimethylsulfonium iodide is unique due to its specific alkyl groups, which provide distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis that other sulfonium salts may not be able to achieve.

Properties

CAS No.

73927-17-0

Molecular Formula

C7H17IS

Molecular Weight

260.18 g/mol

IUPAC Name

dimethyl(3-methylbutyl)sulfanium;iodide

InChI

InChI=1S/C7H17S.HI/c1-7(2)5-6-8(3)4;/h7H,5-6H2,1-4H3;1H/q+1;/p-1

InChI Key

VSLAGDVHGPDWLE-UHFFFAOYSA-M

Canonical SMILES

CC(C)CC[S+](C)C.[I-]

Origin of Product

United States

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